molecular formula C4H7Na2O4P B589040 3-Methylphosphinicopropionic Acid Disodium Salt CAS No. 66992-42-5

3-Methylphosphinicopropionic Acid Disodium Salt

Cat. No.: B589040
CAS No.: 66992-42-5
M. Wt: 196.049
InChI Key: XRAXDYWWUWPEJV-UHFFFAOYSA-L
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Preparation Methods

The synthesis of 3-Methylphosphinicopropionic Acid Disodium Salt typically involves the reaction of 3-Methylphosphinicopropionic Acid with sodium hydroxide to form the disodium salt. The reaction conditions often include controlled temperature and pH to ensure the complete conversion of the acid to its disodium salt form . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

3-Methylphosphinicopropionic Acid Disodium Salt undergoes various chemical reactions, including:

Scientific Research Applications

3-Methylphosphinicopropionic Acid Disodium Salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylphosphinicopropionic Acid Disodium Salt involves its interaction with specific molecular targets, such as enzymes involved in metabolic pathways. The compound can inhibit certain enzymes, leading to alterations in metabolic processes. The pathways involved include those related to phosphinic acid metabolism and its derivatives .

Comparison with Similar Compounds

3-Methylphosphinicopropionic Acid Disodium Salt can be compared with other similar compounds, such as:

Properties

IUPAC Name

disodium;3-[methyl(oxido)phosphoryl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9O4P.2Na/c1-9(7,8)3-2-4(5)6;;/h2-3H2,1H3,(H,5,6)(H,7,8);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRAXDYWWUWPEJV-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(CCC(=O)[O-])[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Na2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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